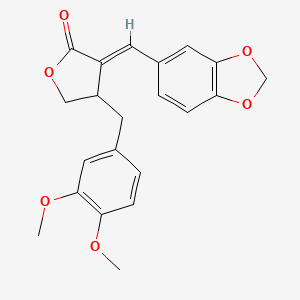![molecular formula C50H71NO4PPdS+ B12309873 dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) is a complex organometallic compound. It is known for its application as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions. The compound’s unique structure allows it to coordinate with palladium, enhancing the efficiency and selectivity of catalytic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium involves several steps:
Formation of the Grignard Reagent: The process begins with the preparation of a Grignard reagent from 1-bromo-2,4,6-triisopropylbenzene and magnesium in anhydrous tetrahydrofuran.
Coupling Reaction: The Grignard reagent is then reacted with 2-bromo-1-chlorobenzene to form a diaryl compound.
Phosphine Ligand Formation: The diaryl compound is treated with dicyclohexylchlorophosphine in the presence of a copper(I) chloride catalyst to form the desired phosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in stainless steel reactors under an inert atmosphere to prevent oxidation. The final product is purified through crystallization and filtration processes .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphine ligand is replaced by other ligands.
Coupling Reactions: It is prominently used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination
Common Reagents and Conditions
Reagents: Common reagents include palladium(II) acetate, aryl halides, and bases like potassium carbonate.
Major Products
The major products formed from these reactions include biaryl compounds, arylamines, and other substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium is widely used in scientific research due to its versatility:
Biology: The compound is explored for its potential in synthesizing biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of fine chemicals and advanced materials
Mecanismo De Acción
The compound exerts its effects by coordinating with palladium centers, forming a stable complex. This complex facilitates the activation of aryl halides and other substrates, promoting their coupling with nucleophiles. The phosphine ligand’s bulky structure provides steric hindrance, enhancing the selectivity of the catalytic process .
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in similar catalytic processes.
Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Another phosphine ligand used in palladium-catalyzed reactions.
Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane: Used in specialized catalytic applications.
Uniqueness
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium stands out due to its unique combination of steric and electronic properties, which enhance its performance in catalytic reactions. Its ability to form stable complexes with palladium makes it a valuable ligand in various synthetic applications .
Propiedades
Fórmula molecular |
C50H71NO4PPdS+ |
|---|---|
Peso molecular |
919.6 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C36H55OP.C13H11N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
Clave InChI |
LRMKRTFHVFDHRY-UHFFFAOYSA-O |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)
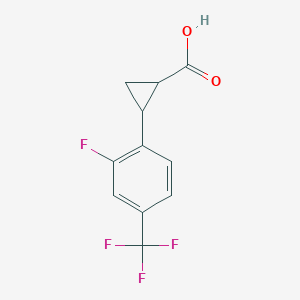
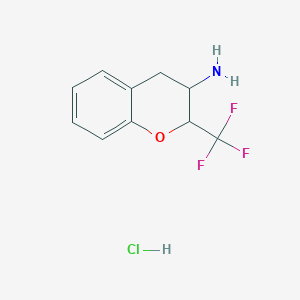
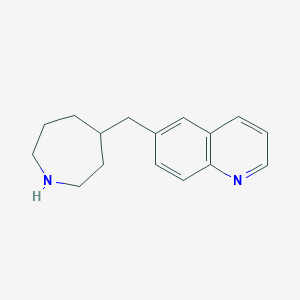
![rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis](/img/structure/B12309822.png)

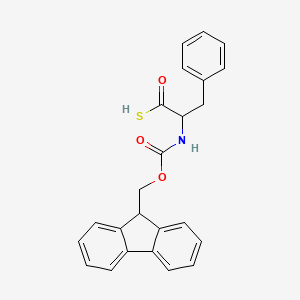
![rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B12309838.png)

